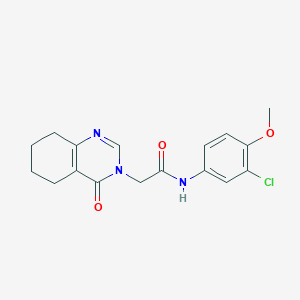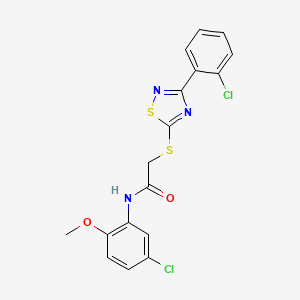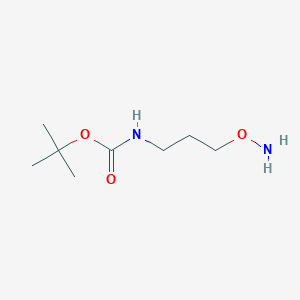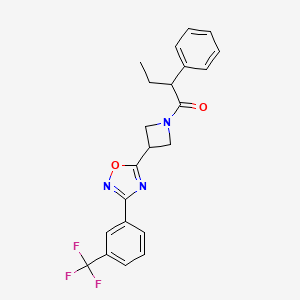
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
- Design and Synthesis for Analgesic and Anti-Inflammatory Activities : Compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide were synthesized and tested for analgesic and anti-inflammatory activities. One such compound demonstrated potent analgesic and anti-inflammatory effects, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Structural and Chemical Properties
- Structural Aspects and Properties of Salt and Inclusion Compounds : Studies on amide-containing isoquinoline derivatives, closely related to the chemical structure of interest, revealed unique structural properties when treated with various acids, leading to gel formation and crystalline salts. These compounds showed enhanced fluorescence emission, indicating potential applications in fluorescent labeling or imaging (Karmakar, Sarma & Baruah, 2007).
Potential Anticancer Applications
- Apoptosis Induction and Anticancer Properties : A derivative of the compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, showed promise as an anticancer agent. It induced apoptosis effectively and exhibited high efficacy in breast cancer models. Its ability to penetrate the blood-brain barrier suggests potential use in treating brain tumors (Sirisoma et al., 2009).
Anxiolytic and Antidepressant Properties
- Anxiosedative and Antidepressant Activities : Another derivative, N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide, demonstrated significant anxiolytic, antiphobic, and antidepressant activities, positioning it as a candidate for further psychotropic studies (Tyurenkov et al., 2013).
Antimicrobial Applications
- Potential as Antimicrobial Agents : Research into derivatives of quinazoline, structurally similar to the compound of interest, highlighted their potential as antimicrobial agents. These derivatives were effective against a range of bacterial and fungal pathogens, suggesting possible applications in developing new antimicrobial drugs (Desai, Dodiya & Shihora, 2011).
Insecticidal Applications
- Insecticidal Activities of Related Compounds : Pyridine derivatives, which are structurally related to the compound , have shown insecticidal activities, particularly against cowpea aphid. This indicates the potential of this compound or its derivatives in agricultural pest control (Bakhite et al., 2014).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-15-7-6-11(8-13(15)18)20-16(22)9-21-10-19-14-5-3-2-4-12(14)17(21)23/h6-8,10H,2-5,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRBFAKHCZTTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2985502.png)
![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985503.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2985504.png)
![2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B2985509.png)
![6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2985510.png)




![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonyl chloride](/img/structure/B2985518.png)

![6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2985520.png)
